
(2S)-4,4-Difluoro-2-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4,4-Difluoro-2-methylpyrrolidine is a chiral fluorinated pyrrolidine derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine.
Fluorination: The introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures to control the reactivity of the fluorinating agents.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or crystallization techniques to obtain the desired (2S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the fluorination process. The use of automated systems for chiral resolution can also improve yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove the fluorine atoms, yielding 2-methylpyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under mild conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 2-Methylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
(2S)-4,4-Difluoro-2-methylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (2S)-4,4-Difluoro-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in the modulation of the target’s activity, leading to the desired biological or chemical effect.
類似化合物との比較
(2S)-4,4-Difluoropyrrolidine: Lacks the methyl group at the 2-position.
(2S)-4-Fluoro-2-methylpyrrolidine: Contains only one fluorine atom.
(2S)-2-Methylpyrrolidine: Does not have any fluorine atoms.
Uniqueness: (2S)-4,4-Difluoro-2-methylpyrrolidine is unique due to the presence of two fluorine atoms at the same carbon, which significantly influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound in the design of new drugs and materials.
特性
分子式 |
C5H9F2N |
|---|---|
分子量 |
121.13 g/mol |
IUPAC名 |
(2S)-4,4-difluoro-2-methylpyrrolidine |
InChI |
InChI=1S/C5H9F2N/c1-4-2-5(6,7)3-8-4/h4,8H,2-3H2,1H3/t4-/m0/s1 |
InChIキー |
VDZUDLHASRHRET-BYPYZUCNSA-N |
異性体SMILES |
C[C@H]1CC(CN1)(F)F |
正規SMILES |
CC1CC(CN1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)
![N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide](/img/structure/B11766075.png)
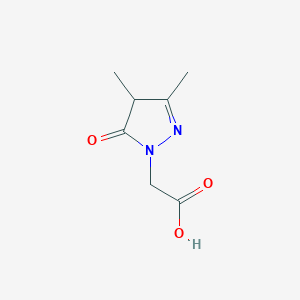
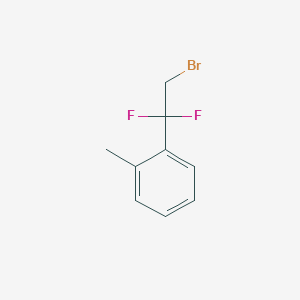
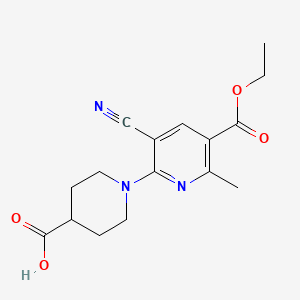
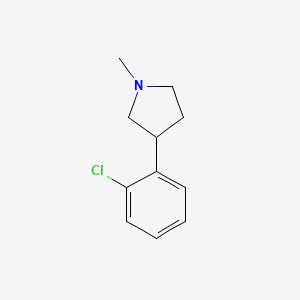
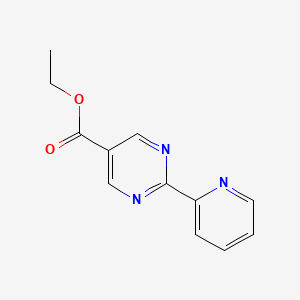



![(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11766119.png)

![6-Chloro-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B11766144.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11766149.png)
